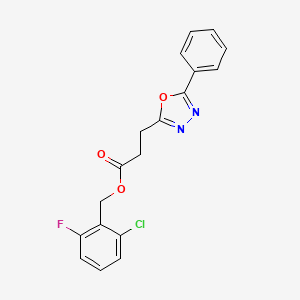
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is a synthetic organic compound with the molecular formula C18H14ClFN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a benzyl group substituted with chlorine and fluorine, linked to a propanoate ester containing an oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by cyclization of benzophenone hydrazide with appropriate reagents.
Nucleophilic Alkylation: The oxadiazole intermediate undergoes nucleophilic alkylation with 2-Chloro-6-fluorobenzyl chloride under basic conditions.
Esterification: The final step involves esterification of the alkylated product with propanoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing chlorine or fluorine.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Similar structure but lacks the benzyl group substituted with chlorine and fluorine.
2-Chloro-6-fluorobenzyl chloride: Contains the benzyl group but lacks the oxadiazole ring and ester functionality.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine on the benzyl group, along with the oxadiazole ring, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H14ClFN2O3 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
(2-chloro-6-fluorophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
InChI |
InChI=1S/C18H14ClFN2O3/c19-14-7-4-8-15(20)13(14)11-24-17(23)10-9-16-21-22-18(25-16)12-5-2-1-3-6-12/h1-8H,9-11H2 |
Clave InChI |
QXSRYZURPNEQCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)OCC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















